molecular formula C34H31N3O2 B334398 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether

3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether

Cat. No.: B334398
M. Wt: 513.6 g/mol
InChI Key: UQEADMDARGVVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring bonded to a quinoline moiety, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperazine derivatives.

Scientific Research Applications

3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways . This interaction is often studied using in silico docking simulations and molecular dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether apart is its unique combination of functional groups and its specific binding affinity to certain molecular targets. This makes it a valuable compound for targeted therapeutic research and chemical synthesis.

Properties

Molecular Formula

C34H31N3O2

Molecular Weight

513.6 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C34H31N3O2/c1-39-28-16-10-15-27(23-28)32-24-30(29-17-8-9-18-31(29)35-32)34(38)37-21-19-36(20-22-37)33(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-18,23-24,33H,19-22H2,1H3

InChI Key

UQEADMDARGVVCN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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